molecular formula C18H12BrN3O7 B11646193 (5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11646193
M. Wt: 462.2 g/mol
InChI Key: YSJGKBUGAOZUGL-NTUHNPAUSA-N
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Description

(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a hydroxy-methoxy-nitrophenyl group, and a diazinane-trione core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and hydroxy-methoxy-nitrophenyl intermediates, followed by their condensation with a diazinane-trione precursor under controlled conditions. Common reagents used in these reactions include brominating agents, methoxylating agents, and nitrating agents, along with catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions

    Substitution: Sodium methoxide, potassium cyanide

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of bromophenyl, hydroxy-methoxy-nitrophenyl, and diazinane-trione moieties provides distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C18H12BrN3O7

Molecular Weight

462.2 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H12BrN3O7/c1-29-14-8-12(22(27)28)6-9(15(14)23)7-13-16(24)20-18(26)21(17(13)25)11-4-2-10(19)3-5-11/h2-8,23H,1H3,(H,20,24,26)/b13-7+

InChI Key

YSJGKBUGAOZUGL-NTUHNPAUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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